2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile is a heterocyclic compound that contains both a furan ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring and exhibits different biological activities.
2-Thio-containing pyrimidines: These compounds have a pyrimidine ring and sulfur atom, leading to different chemical properties.
Uniqueness
2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-5-pyridin-3-ylfuran-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2 |
InChI Key |
QPBVEGPYLIZQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(O2)N)C#N |
Origin of Product |
United States |
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